molecular formula C13H11NO4 B2709002 N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide CAS No. 313391-72-9

N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide

Cat. No.: B2709002
CAS No.: 313391-72-9
M. Wt: 245.234
InChI Key: MPSUPKUMPBDGQN-UHFFFAOYSA-N
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Description

Chemical Identity: N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide (CAS: 313391-72-9) is a furan-carboxamide derivative with the molecular formula C₁₃H₁₁NO₄ and a molecular weight of 245.23 g/mol . The compound features a furan ring linked to a carboxamide group, which is further substituted with a 1-hydroxy-2-oxo-2-phenylethyl moiety.

Similar methods may apply to the target compound.

Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-11(9-5-2-1-3-6-9)13(17)14-12(16)10-7-4-8-18-10/h1-8,13,17H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSUPKUMPBDGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-hydroxy-2-oxo-2-phenylethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted furan and phenylethyl derivatives .

Scientific Research Applications

Medicinal Chemistry

N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide shows promise in the development of therapeutic agents due to its potential anti-inflammatory, analgesic, and anticancer properties. The compound's structure facilitates interactions with biological targets, making it a candidate for further pharmacological exploration.

Anti-inflammatory and Analgesic Activities

Preliminary studies suggest that this compound may modulate pain signaling pathways, indicating potential applications in pain management therapies. The furan ring enhances its biological activity by promoting interactions with enzymes and receptors involved in inflammatory processes.

Anticancer Properties

Research indicates that this compound may exhibit anticancer effects. Initial findings suggest it could induce apoptosis in cancer cells and inhibit their proliferation through mechanisms such as cell cycle arrest. Further studies are needed to elucidate its specific mechanisms of action against various cancer types.

Organic Synthesis

The compound is recognized for its utility in organic synthesis, particularly as a precursor for more complex molecular structures. Its synthesis can be achieved through various methods, including the tandem Knoevenagel–Michael protocol, which highlights its versatility.

Synthesis Routes

Several synthetic routes have been explored for the preparation of this compound, emphasizing its accessibility for research and application development. These methods include:

  • Knoevenagel Condensation : A key reaction in forming carbon-carbon bonds.
  • Michael Addition : Allows for the introduction of nucleophiles to electrophilic centers.

Comparisons with Similar Compounds

This compound shares structural similarities with other compounds containing furan rings or phenylethylamine moieties. This comparison underscores how variations in substituents influence biological properties and potential applications.

Compound NameStructural FeaturesBiological Activity
Similar Compound 1Furan ring, amide groupAnticancer
Similar Compound 2Phenylethylamine moietyAntimicrobial
This compoundFuran ring, hydroxyl groupAnti-inflammatory, analgesic

Case Studies and Research Findings

Research has highlighted several case studies that investigate the biological activities and therapeutic potentials of this compound:

Antiproliferative Activity

A study demonstrated that compounds similar to this compound exhibited significant antiproliferative activity against various cancer cell lines, indicating its potential as a lead compound in cancer drug development .

Interaction with Biological Systems

Initial findings suggest that this compound interacts with specific receptors involved in pain signaling pathways, which could be critical for developing new analgesics . Further research is necessary to fully understand these interactions and their implications for therapeutic efficacy.

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Substituents on the Aromatic Ring

N-(4-Bromophenyl)furan-2-carboxamide (C₁₁H₈BrNO₂, MW: 280.07 g/mol): Contains a bromophenyl group instead of the hydroxy-oxo-phenylethyl side chain. Synthesized via Suzuki-Miyaura cross-coupling, yielding 32–83% depending on boronic acid substituents (electron-donating groups enhance yields) .

(E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide: Features a methoxystyryl group, enabling π-π stacking and enhanced lipophilicity.

Thiourea Derivatives
  • N-(benzylcarbamothioyl)furan-2-carboxamide and analogs ():
    • Thiourea (-NHC=S) replaces the hydroxy-oxo-ethyl group.
    • Show antioxidant activity due to radical scavenging by the thiourea moiety .
    • Structural differences likely reduce hydrogen-bonding capacity compared to the target compound.

Structural and Crystallographic Comparisons

N-(2-Nitrophenyl)furan-2-carboxamide (C₁₁H₈N₂O₄):

  • Crystal structure analysis reveals dihedral angles of 2.68° (benzene ring) and 7.03° (furan ring) relative to the central plane. Weak C–H···O interactions form helical chains .
  • The nitro group introduces steric hindrance and electronic effects absent in the target compound.

N-(2-Hydroxy-1-phenylethyl)furan-2-carboxamide (C₁₃H₁₃NO₃): Structurally similar but lacks the 2-oxo group.

Biological Activity

N-(1-hydroxy-2-oxo-2-phenylethyl)furan-2-carboxamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a furan ring and a carboxamide functional group. This article explores its biological activity, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11NO3. The compound is characterized by:

  • Furan ring : Contributes to the compound's electron-rich nature, enhancing interactions with biological targets.
  • Carboxamide group : Implicated in various biological activities, including enzyme inhibition and receptor modulation.

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation.
  • Analgesic Effects : Research suggests that it may interact with pain signaling pathways, offering potential as a pain management agent.
  • Anticancer Potential : Initial findings hint at anticancer properties, although further studies are needed to elucidate the specific mechanisms and efficacy against different cancer types.
  • Antimicrobial Activity : The compound has shown promise in inhibiting various microbial strains, suggesting potential applications in treating infections.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes and Receptors : The compound may bind to specific enzymes or receptors, modulating their activity. This can lead to inhibition of pathways involved in inflammation and pain signaling.
  • Influence on Cell Signaling Pathways : By affecting key signaling pathways, the compound may alter cellular responses associated with disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Anti-inflammatory effectsDemonstrated significant reduction in inflammatory markers in vitro.
Anticancer activityShowed cytotoxic effects on cancer cell lines, indicating potential for further development.
Antimicrobial propertiesInhibited growth of several bacterial strains at varying concentrations.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other biologically active compounds. Here’s a comparison table showcasing some related compounds:

Compound NameStructure FeaturesBiological Activity
N-(1-hydroxyethyl)benzamideBenzamide structureAnalgesic and anti-inflammatory
Furan derivativesFuran ring presenceAntimicrobial and anticancer
Phenylethylamine derivativesPhenylethyl moietyNeuroactive and analgesic

Q & A

Q. Why do computational models sometimes conflict with experimental spectroscopic data?

  • Methodological Answer : Solvent effects and crystal packing forces (absent in gas-phase DFT models) alter spectral outcomes. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations incorporating solvent molecules (e.g., water or DMSO) improve agreement with experimental 1H^1H NMR shifts .

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